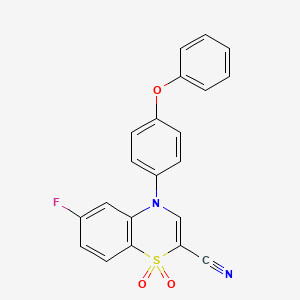

![molecular formula C17H21N3O3S B2810645 4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide CAS No. 328015-33-4](/img/structure/B2810645.png)

4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s stability under various conditions .Aplicaciones Científicas De Investigación

Environmental Surveillance and Human Exposure

Research on related sulfonamides and pyridine derivatives often focuses on environmental surveillance and the assessment of human exposure to various contaminants. For example, a study by Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, highlighting the occurrence of these compounds in domestic and external environments. This type of study underscores the importance of monitoring environmental pollutants and their potential impact on human health Shoeib et al., 2005.

Pharmacology and Pharmacokinetics

Another research domain relevant to chemical compounds includes pharmacology and pharmacokinetics, where the focus is on the behavior of drugs within the body. For instance, Garner et al. (2015) characterized the preclinical pharmacodynamics and pharmacokinetics of CERC-301, an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body Garner et al., 2015.

Toxicology and Safety Assessment

Toxicology studies are crucial for assessing the safety of chemical compounds. An example is the work by Osterloh et al. (1983), which reported on a fatal overdose involving 2,4-dichlorophenoxyacetic acid (2,4-D), 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP), and chlorpyrifos, providing insights into the toxicological profiles and safety considerations for related compounds Osterloh et al., 1983.

Environmental Health Research

Studies also examine the impact of chemical exposure on health, such as the investigation by Zhang et al. (2022) into the relationship between heterocyclic aromatic amines (HAAs) and the occurrence of kidney stones. This research highlights how exposure to certain chemicals can influence health outcomes, which is relevant for understanding the effects of various compounds on human well-being Zhang et al., 2022.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-14-5-7-16(8-6-14)24(22,23)20(2)13-3-4-17(21)19-15-9-11-18-12-10-15/h5-12H,3-4,13H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGMIDHTEYIKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2810562.png)

amine](/img/structure/B2810566.png)

![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2810580.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)